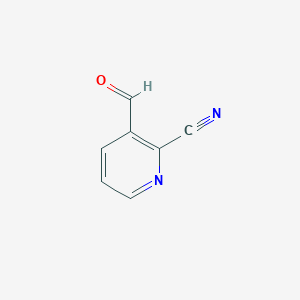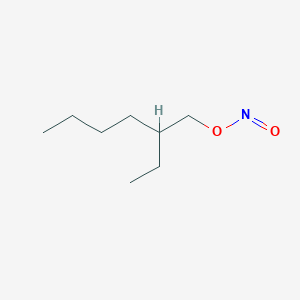
2-Ethylhexyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl nitrite (EHN) is a chemical compound with the molecular formula C8H17NO2. It is a clear, yellow liquid with a fruity odor that is commonly used as a reagent in organic synthesis and as a fuel additive. EHN is a member of the nitrite family, which are compounds that contain the NO2 group.
Mecanismo De Acción
2-Ethylhexyl nitrite is a nitrite compound that acts as a vasodilator. It works by relaxing the smooth muscles in blood vessels, which leads to an increase in blood flow. This mechanism of action is similar to that of other nitrite compounds such as sodium nitrite and amyl nitrite.
Efectos Bioquímicos Y Fisiológicos
2-Ethylhexyl nitrite has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, heart, and other organs. 2-Ethylhexyl nitrite has also been shown to reduce blood pressure and improve oxygen delivery to tissues. These effects make 2-Ethylhexyl nitrite a potential therapeutic agent for the treatment of various conditions such as heart disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethylhexyl nitrite has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. 2-Ethylhexyl nitrite is also relatively non-toxic and has a low risk of explosion or combustion. However, 2-Ethylhexyl nitrite can be difficult to handle due to its volatility and reactivity with other chemicals.
Direcciones Futuras
There are several potential future directions for research on 2-Ethylhexyl nitrite. One area of interest is the development of 2-Ethylhexyl nitrite as a therapeutic agent for the treatment of cardiovascular disease. Another area of interest is the use of 2-Ethylhexyl nitrite as a fuel additive to improve the performance of diesel engines. Finally, further research is needed to better understand the mechanism of action of 2-Ethylhexyl nitrite and its potential uses in other areas of medicine and industry.
Métodos De Síntesis
2-Ethylhexyl nitrite can be synthesized by reacting 2-ethylhexanol with nitric acid and sulfuric acid. The reaction yields 2-Ethylhexyl nitrite and water as byproducts. This method of synthesis is commonly used in industry due to its efficiency and low cost.
Aplicaciones Científicas De Investigación
2-Ethylhexyl nitrite has been extensively used in scientific research as a reagent for organic synthesis. It is commonly used in the synthesis of various organic compounds such as esters, amides, and nitroalkanes. 2-Ethylhexyl nitrite is also used as a fuel additive to increase the cetane number of diesel fuel.
Propiedades
Número CAS |
1653-42-5 |
|---|---|
Nombre del producto |
2-Ethylhexyl nitrite |
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-ethylhexyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-11-9-10/h8H,3-7H2,1-2H3 |
Clave InChI |
DAQIQPHKWNXNKB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CON=O |
SMILES canónico |
CCCCC(CC)CON=O |
Otros números CAS |
1653-42-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



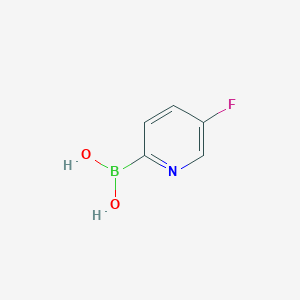
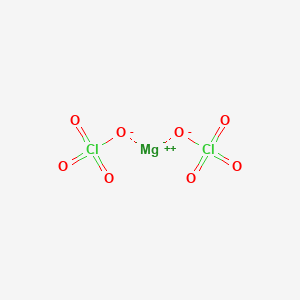



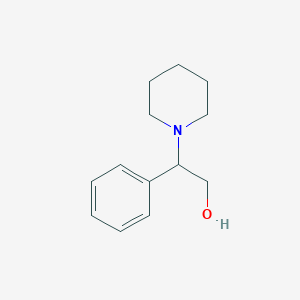

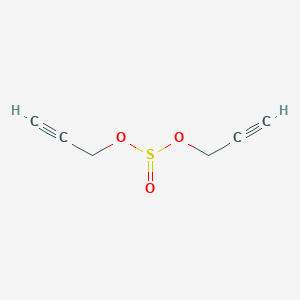
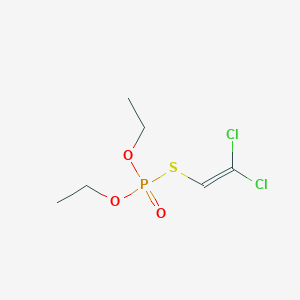


![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

